2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid 2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13782773
InChI: InChI=1S/C9H10BClO4/c11-8-2-1-6(5-7(8)10(12)13)9-14-3-4-15-9/h1-2,5,9,12-13H,3-4H2
SMILES: B(C1=C(C=CC(=C1)C2OCCO2)Cl)(O)O
Molecular Formula: C9H10BClO4
Molecular Weight: 228.44 g/mol

2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid

CAS No.:

Cat. No.: VC13782773

Molecular Formula: C9H10BClO4

Molecular Weight: 228.44 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid -

Specification

Molecular Formula C9H10BClO4
Molecular Weight 228.44 g/mol
IUPAC Name [2-chloro-5-(1,3-dioxolan-2-yl)phenyl]boronic acid
Standard InChI InChI=1S/C9H10BClO4/c11-8-2-1-6(5-7(8)10(12)13)9-14-3-4-15-9/h1-2,5,9,12-13H,3-4H2
Standard InChI Key IGXPMFATOAGCGD-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)C2OCCO2)Cl)(O)O
Canonical SMILES B(C1=C(C=CC(=C1)C2OCCO2)Cl)(O)O

Introduction

Structural and Molecular Characteristics

The IUPAC name of this compound is [2-chloro-5-(1,3-dioxolan-2-yl)phenyl]boronic acid, reflecting its substitution pattern. The boronic acid group (-B(OH)₂) is protected by a 1,3-dioxolane moiety, enhancing its stability during synthetic procedures. The SMILES notation for the compound is B(C1=C(C=CC(=C1)C2OCCO2)Cl)(O)O, which encodes the spatial arrangement of atoms .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-chloro-5-(1,3-dioxolan-2yl)phenylboronic acid involves two primary steps:

  • Preparation of the Aryl Halide Precursor: A chlorinated phenyl intermediate is synthesized via electrophilic substitution or directed ortho-metalation.

  • Boronation: The aryl halide undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) or related reagents in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

A representative reaction is:

Ar-Cl+B2Pin2Pd catalyst, baseAr-BPinHydrolysisAr-B(OH)2\text{Ar-Cl} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd catalyst, base}} \text{Ar-BPin} \xrightarrow{\text{Hydrolysis}} \text{Ar-B(OH)}_2

The dioxolane protection is introduced either before or after boronation to prevent undesired side reactions .

Industrial-Scale Production

Industrial manufacturers like AstaTech Inc. produce this compound at 95% purity, offering quantities ranging from 1 gram to 25 grams . Key challenges include minimizing residual palladium contaminants and ensuring consistent protection of the boronic acid group.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight228.44 g/mol
AppearanceWhite to off-white powder
Purity≥95%
Melting PointNot reported
SolubilitySoluble in THF, DMSO; insoluble in water
Storage Conditions2–8°C under inert atmosphere

The compound’s limited water solubility necessitates the use of polar aprotic solvents in reactions. Its stability at room temperature simplifies handling, though prolonged exposure to moisture should be avoided .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This reaction, pivotal in forming biaryl structures, employs 2-chloro-5-(1,3-dioxolan-2yl)phenylboronic acid as a coupling partner with aryl halides. For example:

Ar-B(OH)2+Ar’-XPd catalystAr-Ar’+Byproducts\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts}

The dioxolane group prevents boronic acid self-condensation, improving reaction yields .

Pharmaceutical Intermediate

The compound’s aryl chloride and boronic acid functionalities enable its use in synthesizing kinase inhibitors and antiviral agents. For instance, it serves as a building block in creating substituted biphenyls for drug candidates targeting inflammation.

Materials Science

Incorporating this boronic acid into polymers or metal-organic frameworks (MOFs) enhances materials’ electronic properties, enabling applications in organic light-emitting diodes (OLEDs) .

Hazard CategoryGHS ClassificationPrecautionary MeasuresSource
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use eye protection
Respiratory IrritationH335Use in well-ventilated areas

The compound requires storage at 2–8°C to prevent decomposition. Spills should be neutralized with a damp absorbent material and disposed of as hazardous waste .

Quantity (grams)Price (USD)PurityVendorSource
113995%AstaTech Inc.
532395%AstaTech Inc.
2596795%AstaTech Inc.

Lead times for bulk orders typically exceed 60 business days due to synthesis and quality control processes .

Future Research Directions

  • Optimization of Protection Strategies: Investigating alternative protecting groups to enhance boronic acid stability without impeding reactivity.

  • Catalyst Development: Designing palladium-free catalysts to reduce costs and environmental impact.

  • Biological Activity Screening: Exploring the compound’s potential as a direct therapeutic agent, given boronic acids’ known protease inhibition properties .

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